molecular formula C10H17N B14346719 3,7-Dimethyloct-5-enenitrile CAS No. 96290-64-1

3,7-Dimethyloct-5-enenitrile

Cat. No.: B14346719
CAS No.: 96290-64-1
M. Wt: 151.25 g/mol
InChI Key: WGWIXMHFSPZYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyloct-5-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloct-5-enenitrile can be synthesized through several methods. One common approach involves the reaction of citronellal with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-5-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyloct-5-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile (CH3CN)
  • Propiononitrile (C2H5CN)
  • Butyronitrile (C3H7CN)
  • Acrylonitrile (C3H3N)

Comparison

3,7-Dimethyloct-5-enenitrile is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties compared to other nitriles. For example, acetonitrile is a simple nitrile with a single carbon chain, while this compound has a more complex structure, leading to different reactivity and applications .

Properties

CAS No.

96290-64-1

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3,7-dimethyloct-5-enenitrile

InChI

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h4-5,9-10H,6-7H2,1-3H3

InChI Key

WGWIXMHFSPZYDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCC(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.